

# An In-Depth Technical Guide to 1-Phenyldecan-1-one (C<sub>16</sub>H<sub>24</sub>O)

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## Compound of Interest

Compound Name: 1-(4-Octylphenyl)ethanone

Cat. No.: B152876

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This technical guide provides a comprehensive overview of the ketone 1-phenyldecan-1-one, a compound with the chemical formula C<sub>16</sub>H<sub>24</sub>O. The guide is intended for researchers, scientists, and professionals in the field of drug development, offering detailed information on its chemical identity, physicochemical properties, synthesis, and potential biological significance.

## Chemical Identity: IUPAC Name and Synonyms

The ketone with the molecular formula C<sub>16</sub>H<sub>24</sub>O is systematically named 1-phenyldecan-1-one according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature. [1] This compound is also known by several synonyms, which are frequently encountered in chemical literature and commercial catalogues.

Table 1: IUPAC Name and Synonyms for C<sub>16</sub>H<sub>24</sub>O Ketone

Type	Name
IUPAC Name	1-phenyldecan-1-one
Synonyms	Capriphenone, Decanophenone, n-Decanophenone, Nonyl phenyl ketone, Ketone, nonyl phenyl, 1-Phenyl-1-decanone

Source: PubChem[1]

## Physicochemical Properties

A summary of the key physicochemical properties of 1-phenyldecan-1-one is presented in Table 2. These properties are essential for understanding the compound's behavior in various experimental and biological systems.

Table 2: Physicochemical Properties of 1-Phenyldecan-1-one

Property	Value	Reference
Molecular Formula	C16H24O	[1]
Molecular Weight	232.36 g/mol	[1]
Melting Point	34-36 °C	[2]
Boiling Point	168 °C at 5 mmHg	[2]
Flash Point	> 110 °C	[3]
Appearance	White to Almost white powder to crystal	[2]
Solubility	Insoluble in water	
CAS Number	6048-82-4	[1]

## Synthesis of 1-Phenyldecan-1-one: An Experimental Protocol

Aryl ketones such as 1-phenyldecan-1-one are commonly synthesized via the Friedel-Crafts acylation reaction. This electrophilic aromatic substitution reaction involves the acylation of an aromatic ring with an acyl halide or anhydride using a strong Lewis acid catalyst. The following is a representative experimental protocol for the synthesis of 1-phenyldecan-1-one from benzene and decanoyl chloride.

Materials and Equipment:

- Benzene (anhydrous)

- Decanoyl chloride
- Aluminum chloride (anhydrous)
- Dichloromethane (DCM, anhydrous)
- Concentrated hydrochloric acid (HCl)
- Saturated sodium bicarbonate ( $\text{NaHCO}_3$ ) solution
- Brine (saturated  $\text{NaCl}$  solution)
- Anhydrous magnesium sulfate ( $\text{MgSO}_4$ ) or sodium sulfate ( $\text{Na}_2\text{SO}_4$ )
- Round-bottom flask with a stir bar
- Reflux condenser
- Dropping funnel
- Ice bath
- Separatory funnel
- Rotary evaporator
- Standard glassware for extraction and filtration

Procedure:

- **Reaction Setup:** In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel, add anhydrous aluminum chloride (1.1 equivalents) and anhydrous dichloromethane. Cool the suspension to  $0\text{ }^{\circ}\text{C}$  in an ice bath.
- **Addition of Acyl Chloride:** Add a solution of decanoyl chloride (1.0 equivalent) in anhydrous dichloromethane to the dropping funnel and add it dropwise to the aluminum chloride suspension over a period of 20-30 minutes with constant stirring.

- **Addition of Benzene:** After stirring for an additional 15 minutes, add a solution of benzene (1.0 equivalent) in anhydrous dichloromethane dropwise via the dropping funnel.
- **Reaction:** Once the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed (typically 2-4 hours).<sup>[4]</sup>
- **Workup:** Carefully and slowly quench the reaction by pouring the mixture into a beaker containing crushed ice and concentrated HCl.<sup>[4][5]</sup> Transfer the mixture to a separatory funnel and separate the organic layer.
- **Extraction:** Extract the aqueous layer with dichloromethane. Combine the organic layers.
- **Washing:** Wash the combined organic layers sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.<sup>[4]</sup>
- **Drying and Concentration:** Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.<sup>[4][6]</sup>
- **Purification:** The crude 1-phenyldecan-1-one can be further purified by recrystallization or column chromatography.

## Biological Activity and Significance in Drug Development

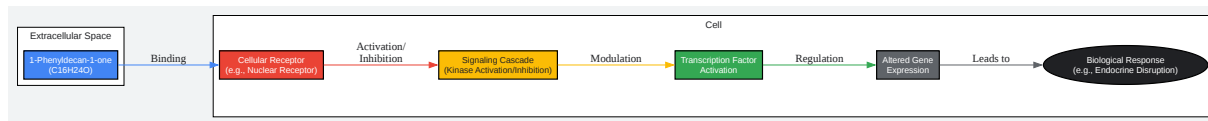
While specific biological data for 1-phenyldecan-1-one is limited, its structural motif as an aryl ketone is of significant interest in medicinal chemistry and drug development. Aryl ketones are versatile scaffolds and key intermediates in the synthesis of a wide range of biologically active molecules.<sup>[3]</sup>

**Potential Endocrine Disruptor:** 1-phenyldecan-1-one is classified as a potential endocrine-disrupting compound (EDC).<sup>[1]</sup> EDCs are chemicals that may interfere with the body's endocrine system and produce adverse developmental, reproductive, neurological, and immune effects. The mechanism by which 1-phenyldecan-1-one may exert endocrine-disrupting effects has not been thoroughly elucidated and requires further investigation.

Role of Ketones in Cellular Signaling: Ketone bodies, which are structurally different from aryl ketones, are known to act as signaling molecules in various physiological and pathological states, influencing inflammation, oxidative stress, and gene expression.[7][8][9] While 1-phenyldecan-1-one is not a metabolic ketone body, its ketone functional group provides a site for potential interactions with biological macromolecules, such as receptors and enzymes, which could modulate their activity and downstream signaling pathways.

## Visualization of a Hypothetical Signaling Pathway

Given the classification of 1-phenyldecan-1-one as a potential endocrine disruptor, a hypothetical signaling pathway can be conceptualized to illustrate how such a molecule might interfere with cellular processes. The following diagram, generated using the DOT language, depicts a simplified, generic pathway where an exogenous ketone interacts with a cellular receptor, leading to the modulation of a signaling cascade.



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Caption: Hypothetical signaling pathway of an exogenous ketone.

This guide provides a foundational understanding of the C<sub>16</sub>H<sub>24</sub>O ketone, 1-phenyldecan-1-one. Further research is warranted to fully elucidate its biological activities and potential applications or risks in the context of drug development and environmental health.

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